molecular formula C20H25NO5 B6000462 dimethyl 4-(2-ethoxyphenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(2-ethoxyphenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B6000462
M. Wt: 359.4 g/mol
InChI Key: MZOSHEZWTKHDQL-UHFFFAOYSA-N
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Description

Dimethyl 4-(2-ethoxyphenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative. The 1,4-DHP scaffold is widely recognized for its role in calcium channel blockers, particularly in treating hypertension and cardiovascular diseases . The compound features:

  • 4-position substitution: A 2-ethoxyphenyl group, which may influence lipophilicity and receptor binding.
  • Ester groups: Methyl esters at the 3- and 5-positions, contributing to metabolic stability.
  • Methyl substituents: At the 1-, 2-, and 6-positions, enhancing steric and electronic properties.

Properties

IUPAC Name

dimethyl 4-(2-ethoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c1-7-26-15-11-9-8-10-14(15)18-16(19(22)24-5)12(2)21(4)13(3)17(18)20(23)25-6/h8-11,18H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOSHEZWTKHDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 4-(2-ethoxyphenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (commonly referred to as a Hantzsch ester) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19NO4C_{15}H_{19}NO_4. It features a pyridine ring with two carboxylate groups and an ethoxyphenyl substituent, contributing to its unique reactivity and biological profile.

Hantzsch esters like this compound are known for their ability to act as reducing agents. They participate in various redox reactions and have been studied for their antioxidant properties. The mechanism often involves the donation of electrons to reactive oxygen species (ROS), thereby mitigating oxidative stress in biological systems.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies show that it can scavenge free radicals effectively, reducing oxidative damage in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

This compound has demonstrated neuroprotective effects in animal models of neurodegeneration. Studies suggest that it can enhance cognitive function and protect against neuronal cell death by modulating signaling pathways involved in neuronal survival.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in various cell types. This activity suggests potential therapeutic applications in inflammatory diseases such as arthritis and inflammatory bowel disease.

Research Findings and Case Studies

StudyFindings
In vitro Antioxidant Study Demonstrated significant reduction in ROS levels in cultured cells treated with the compound.
Neuroprotection in Rodent Models Improved memory retention and reduced neuroinflammation markers in models of Alzheimer's disease.
Anti-inflammatory Response Decreased levels of TNF-alpha and IL-6 in macrophage cultures exposed to the compound.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between dimethyl 4-(2-ethoxyphenyl)-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate and related 1,4-DHPs:

Compound Name / ID (CAS No.) Substituents at 4-Position Ester Groups Pharmacological Activity/Application Key Synthesis Features References
Benidipine (BEN) 3-Nitrophenyl Benzyl-piperidinyl methyl Antihypertensive RP-HPLC validated for quantification
Diethyl 4-(2,6-dichlorophenyl)-2,6-dimethyl-1,4-DHP 2,6-Dichlorophenyl Diethyl Model for oxidation studies Oxidized efficiently via Fe(T-3-PyP)@NaY
(±)-3-Methyl 5-(2-propoxyethyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-DHP 2-(Difluoromethoxy)phenyl Methyl and 2-propoxyethyl Enantiopure synthesis for bioactivity Chemoenzymatic CRL-mediated asymmetrisation (≥99% e.e.)
Dimethyl 4-(2-phenylethenyl)-2,6-dimethyl-1,4-DHP (5c) 2-Phenylethenyl Dimethyl Synthetic intermediate Regioselective synthesis via phosphonium salt
Dimethyl 4-(3-chlorophenyl)-1,2,6-trimethyl-1,4-DHP (CAS 109329-68-2) 3-Chlorophenyl Dimethyl Commercial availability Supplier-reported synthesis

Key Comparative Analysis

Substituent Effects on Bioactivity
  • Electron-withdrawing groups (e.g., nitro in benidipine , chloro in CAS 109329-68-2 ): Enhance calcium channel blocking potency but may increase metabolic instability.
  • Electron-donating groups (e.g., ethoxy in the target compound, difluoromethoxy in ): Improve membrane permeability and oxidative stability. The 2-ethoxyphenyl group in the target compound likely balances lipophilicity and metabolic resistance compared to nitro or chloro analogs.
Ester Group Modifications
  • Methyl esters (target compound, 5c ): Offer metabolic resistance but may reduce solubility.
  • Branched or long-chain esters (e.g., 2-propoxyethyl in ): Enhance enantioselectivity and bioavailability. For example, CRL-mediated synthesis achieves ≥99% enantiomeric excess, critical for chiral drug efficacy .
Oxidation and Metabolic Stability

Dichlorophenyl-substituted 1,4-DHPs undergo rapid oxidation via cytochrome P450 , whereas ethoxyphenyl or difluoromethoxy derivatives may exhibit slower hepatic metabolism due to steric and electronic effects.

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